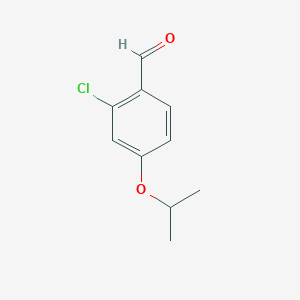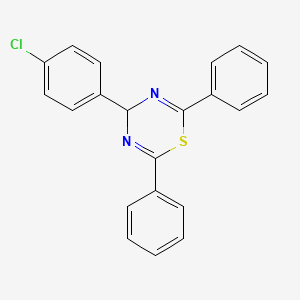
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine" is a derivative of thiadiazine, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a ring structure. Thiadiazines are known for their diverse pharmacological activities and potential applications in materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, providing insights into the chemical and physical properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of thiadiazine derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound, 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride, was synthesized by reacting 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea . Similarly, various 3-alkyl/aryl-6-(2',4'-dichlorophenyl)-7H-1,2,4-triazolo-1,3,4-thiadiazines were synthesized by reacting 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with ω-chloro-2,4-dichlorophenyl-2-ethano . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), providing a theoretical understanding of the compound's structure .
Chemical Reactions Analysis
Thiadiazine derivatives can participate in various chemical reactions due to their reactive sites. For instance, formazans were synthesized from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating the compound's ability to undergo further chemical transformations . These reactions can be used to modify the compound's structure and potentially enhance its properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazine derivatives can be inferred from spectroscopic characterizations and theoretical calculations. The spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines provided insights into their optical properties based on molecular geometry and electron distribution . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be assessed using DFT calculations . These properties are crucial for understanding the compound's behavior in various environments and for potential applications in fields like organic electronics or as pharmacological agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Efficacy
- Antimicrobial Agents Synthesis : A study discussed the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
- Chloro-Substituted 1,3-Thiazines : Another research synthesized chloro-substituted 1,3-thiazines, showing antibacterial activities against pathogens like Staphylococcus aureus, Streptococcus sp., Pseudomonas sp., and Salmonella typhi. These compounds were characterized using UV, IR, and NMR spectral studies (Gajbhiye, 2021).
Synthesis and Evaluation of Heterocyclic Compounds
- Heterocyclic Dicarboxylic Acids : A series of new dicarboxylic acid derivatives of 1,3,4-thiadiazines and other heterocycles were synthesized, exhibiting better antibacterial and antifungal results than reference drugs, indicating their potential as novel drugs (Dabholkar & Parab, 2011).
- Pyrimidines and Condensed Pyrimidines Synthesis : Research on the synthesis of new pyrimidines and condensed pyrimidines incorporating thiadiazoles explored their antimicrobial activity, offering insights into their potential pharmacological applications (Abdelghani, Said, Assy, & Hamid, 2017).
Potential Pharmacological Applications
- Anticonvulsant and Muscle Relaxant Activities : Studies have also investigated the anticonvulsant and muscle relaxant activities of thiadiazine derivatives, revealing compounds with significant effects compared to standard drugs (Sharma, Verma, Sharma, & Prajapati, 2013).
- Anticancer Agents : Novel thiadiazoles and thiazoles incorporating pyrazole moieties were synthesized and evaluated as anticancer agents, showing promising activity against the breast carcinoma cell line MCF-7, highlighting their potential therapeutic applications (Gomha, Salah, & Abdelhamid, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” would depend on its exact chemical structure and the biological system in which it is used.
Mode of Action
Once “this compound” binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. It could potentially affect a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Similar compounds have been found to be metabolically stable in vitro .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biological system in which it is used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "this compound" .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2S/c22-18-13-11-15(12-14-18)19-23-20(16-7-3-1-4-8-16)25-21(24-19)17-9-5-2-6-10-17/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOQTUQVIWACQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)
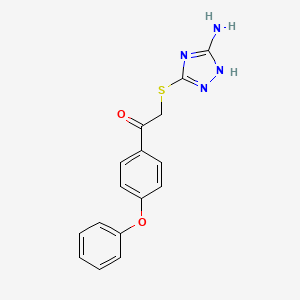
![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)
![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)
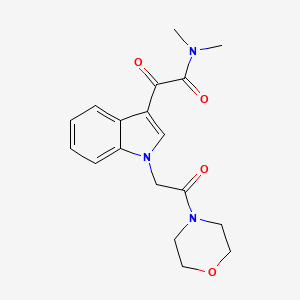

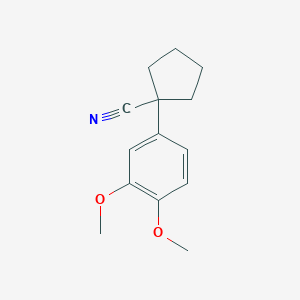

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)
